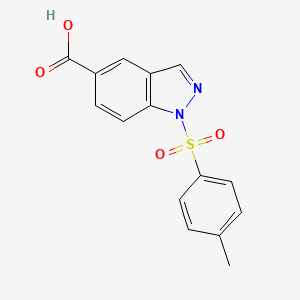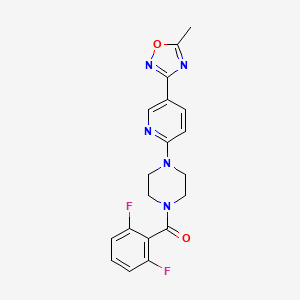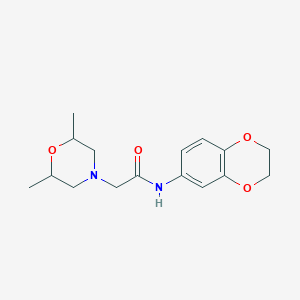
1-(1-Acetylpiperidin-4-yl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-Acetylpiperidin-4-yl)-3-methylurea” is a chemical compound with the molecular formula C8H16N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with an acetyl group at the 1-position and a methylurea group at the 3-position . The exact 3D structure would require further computational or experimental analysis.Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 156.23 . It has a density of 1.1±0.1 g/cm3, a boiling point of 308.9±35.0 °C at 760 mmHg, and a flash point of 137.7±18.3 °C . It also has a molar refractivity of 45.0±0.3 cm3 .Scientific Research Applications
Kinetic Analysis and Acetylcholinesterase Activity Measurement
Acetylcholinesterase (AChE) Activity Measurement : N-[11C]methylpiperidin-4-yl acetate, a compound structurally related to "1-(1-Acetylpiperidin-4-yl)-3-methylurea," has been utilized for quantitatively measuring AChE activity in the human brain using positron emission tomography (PET). This approach does not require arterial blood sampling, using cerebellum or striatum as reference tissues due to their high AChE activity. This method has been applied to study Alzheimer's disease, showcasing significant reductions in AChE activity in several brain regions of patients compared to controls (Nagatsuka et al., 2001).
Acetylcholinesterase Imaging for Therapy Evaluation
Acetylcholinesterase Imaging : Imaging techniques using compounds that target AChE have been developed for evaluating therapy and drug design. N-[11C]methylpiperidin-4-yl acetate and N-[11C]methylpiperidin-4-yl propionate are used in PET scans to measure AChE activity in the brain, aiding in the diagnosis and therapeutic monitoring of neurodegenerative diseases, including Alzheimer's. These studies demonstrate the potential of AChE imaging in clinical practice for assessing the efficacy of AChE inhibitors (Shinotoh et al., 2004).
Synthesis and Biological Activity of Related Compounds
Synthesis and Bioactivity : Research on derivatives of acetyl piperidines, such as the synthesis of polyfunctionally substituted (acridin-9-yl)imino-1,3-thiazolidin-4-ones, demonstrates the chemical versatility of this class of compounds. These studies highlight the potential of acetyl piperidine derivatives in developing novel compounds with potential antibacterial activity (Kristian et al., 1999).
Safety and Hazards
The safety data sheet for a similar compound, “1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid”, suggests that if inhaled, the person should be moved to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed off immediately . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted .
Future Directions
Piperidine derivatives, including “1-(1-Acetylpiperidin-4-yl)-3-methylurea”, have potential for future research and development in the pharmaceutical industry due to their presence in various classes of drugs . Further studies could focus on the synthesis, characterization, and biological evaluation of these compounds.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A related compound, 1-(1-acetylpiperidin-4-yl)-3-adamantan-1-ylurea (ar9281), was subjected to a phase iia trial to assess its effectiveness in patients with impaired glucose tolerance and mild to moderate hypertension . This suggests that 1-(1-Acetylpiperidin-4-yl)-3-methylurea may have similar ADME properties.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)12-5-3-8(4-6-12)11-9(14)10-2/h8H,3-6H2,1-2H3,(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPKLUSRVIKVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766573.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2766576.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2766578.png)



![3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)](/img/structure/B2766583.png)
![7-heptyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2766585.png)



![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2766590.png)

